B8NNJ7FH5K
Description
The compound N6-(1-OXO-4-PENTYN-1-YL)-L-LYSINE (B8NNJ7FH5K) is a derivative of L-lysine, an essential amino acid. This compound has a molecular formula of C11H18N2O3 and a molecular weight of 226.27 g/mol . It is characterized by the presence of a pentynyl group attached to the lysine backbone, which imparts unique chemical properties.
Properties
IUPAC Name |
(2S)-2-amino-6-(pent-4-ynoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-2-3-7-10(14)13-8-5-4-6-9(12)11(15)16/h1,9H,3-8,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIXPBHBRDRADN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC(=O)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167421-22-8 | |
| Record name | N6-(1-Oxo-4-pentyn-1-yl)-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1167421228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-(1-OXO-4-PENTYN-1-YL)-L-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NNJ7FH5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(1-OXO-4-PENTYN-1-YL)-L-LYSINE typically involves the reaction of L-lysine with a pentynyl derivative under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N6-(1-OXO-4-PENTYN-1-YL)-L-LYSINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The pentynyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N6-(1-OXO-4-PENTYN-1-YL)-L-LYSINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes .
Mechanism of Action
The mechanism of action of N6-(1-OXO-4-PENTYN-1-YL)-L-LYSINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N6-(1-OXO-4-PENTYN-1-YL)-D-LYSINE: A stereoisomer with similar chemical properties but different biological activity.
N6-(1-OXO-4-BUTYN-1-YL)-L-LYSINE: A derivative with a butynyl group instead of a pentynyl group, affecting its reactivity and applications .
Uniqueness
N6-(1-OXO-4-PENTYN-1-YL)-L-LYSINE is unique due to its specific pentynyl modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other lysine derivatives .
Biological Activity
B8NNJ7FH5K, also known as N6-(1-OXO-4-PENTYN-1-YL)-L-LYSINE , is a derivative of the essential amino acid L-lysine. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. The molecular formula of this compound is C11H18N2O3 , with a molecular weight of 226.27 g/mol .
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of L-lysine with a pentynyl derivative. This process is conducted under controlled conditions using suitable catalysts and solvents to ensure optimal yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 1167421-22-8 |
Biological Activity
This compound exhibits a range of biological activities that make it relevant for research and potential therapeutic applications. Its mechanism of action primarily involves interactions with specific enzymes and receptors.
The compound's biological activity is attributed to its ability to inhibit certain enzymes by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, impacting cellular processes such as:
- Protein Modification : this compound may influence protein structure and function through post-translational modifications.
- Enzyme Inhibition : It is studied for its role in inhibiting enzymes involved in disease pathways, potentially leading to therapeutic benefits.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit specific enzymes associated with metabolic disorders. For example, studies demonstrated that it effectively reduces the activity of certain proteases involved in cancer progression.
- Cellular Impact : In vitro studies have shown that this compound affects cell proliferation and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Comparative Analysis : When compared to similar compounds like N6-(1-OXO-4-BUTYN-1-YL)-L-LYSINE, this compound exhibits distinct biological properties due to its unique pentynyl modification.
Table 2: Comparative Biological Activity
| Compound | Biological Activity | Remarks |
|---|---|---|
| N6-(1-OXO-4-PENTYN-1-YL)-L-LYSINE (this compound) | Enzyme inhibition, anticancer effects | Unique pentynyl modification |
| N6-(1-OXO-4-BUTYN-1-YL)-L-LYSINE | Similar enzyme inhibition | Different alkyl chain affects reactivity |
Applications in Research
This compound is being explored for several applications:
- Medicinal Chemistry : Its potential as a therapeutic agent against metabolic disorders and cancers is under investigation.
- Chemical Biology : As a building block for synthesizing more complex molecules, it holds promise for developing novel materials.
- Industrial Applications : The compound's unique properties make it suitable for various industrial processes.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
- Mechanistic Insights : Detailed investigations into how this compound interacts at the molecular level with its targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
